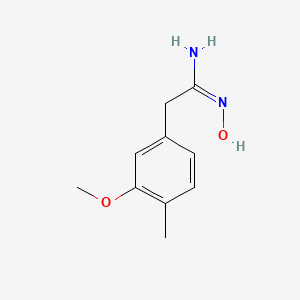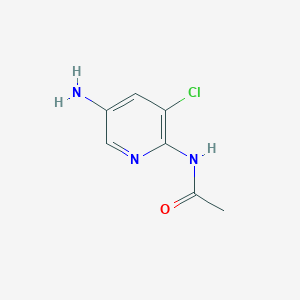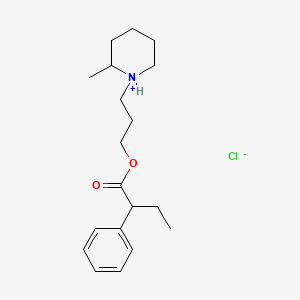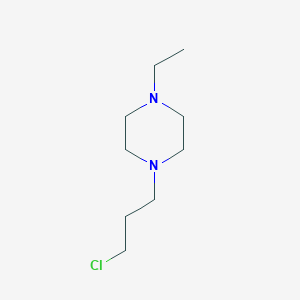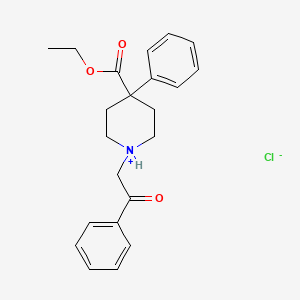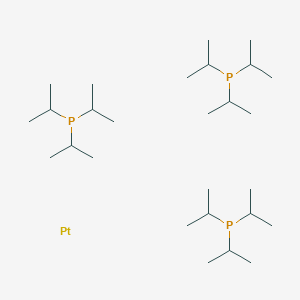
Platinum;tri(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum;tri(propan-2-yl)phosphane is a coordination compound that features platinum as the central metal atom coordinated to three tri(propan-2-yl)phosphane ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum;tri(propan-2-yl)phosphane typically involves the reaction of platinum precursors with tri(propan-2-yl)phosphane ligands. One common method is the reaction of platinum(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) or platinum(II) states.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a coordinating solvent and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
Platinum;tri(propan-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which platinum;tri(propan-2-yl)phosphane exerts its effects involves coordination to target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites, leading to the inhibition of biological processes such as DNA replication. In catalytic applications, the compound facilitates the formation and breaking of chemical bonds through its ability to coordinate and activate substrates .
Comparison with Similar Compounds
Similar Compounds
Triisopropylphosphine: A similar ligand that forms coordination compounds with various metals.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric and electronic properties
Uniqueness
Platinum;tri(propan-2-yl)phosphane is unique due to its specific coordination environment and the properties imparted by the tri(propan-2-yl)phosphane ligands. These ligands provide a large steric bulk and strong electron-donating ability, which can enhance the stability and reactivity of the platinum center compared to other phosphine ligands .
Properties
CAS No. |
60648-72-8 |
|---|---|
Molecular Formula |
C27H63P3Pt |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pt/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
InChI Key |
PZMAMIXVQQEOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
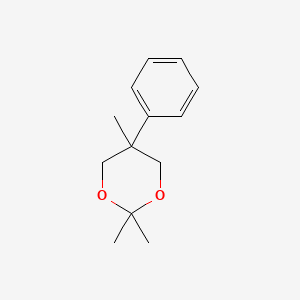
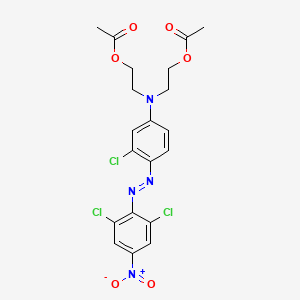
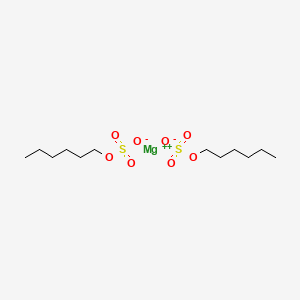
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)

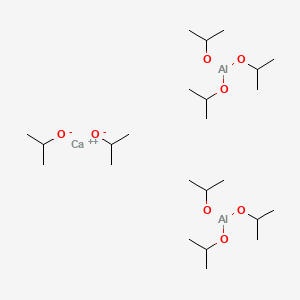
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
